molecular formula C20H20O7P2 B1667480 BPH-608

BPH-608

カタログ番号: B1667480
分子量: 434.3 g/mol
InChIキー: YXQQNSYZOQHKHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid (hereafter referred to as Compound A) is a bisphosphonic acid derivative characterized by a central ethane-1,1-diyl backbone bearing two phosphonic acid groups, a hydroxyl group, and a terphenyl aromatic substituent. Its molecular formula is C₂₀H₂₀O₈P₂, with an exact mass of 434.0849 g/mol . The [1,1';3',1'']terphenyl moiety consists of three benzene rings connected at the 1,3-positions, creating a rigid, planar structure that confers steric bulk and electronic conjugation .

特性

分子式

C20H20O7P2

分子量

434.3 g/mol

IUPAC名

[1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChIキー

YXQQNSYZOQHKHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

正規SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BPH-608;  BPH 608;  BPH608.

製品の起源

United States

準備方法

Preparation of Arylboronate Intermediates

The synthesis begins with the preparation of 1,1'-diiodoferrocene (1), which serves as a central scaffold. Reaction with 3-phenylphenylboronic acid under Suzuki conditions yields the meta-terphenyl-substituted ferrocene (2). The reaction employs:

  • Catalyst : Pd(PPh$$3$$)$$4$$ (1–2 mol%)
  • Base : K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$
  • Solvent : Toluene/water (3:1 v/v)
  • Temperature : 80–100°C for 12–24 hours.

Macrocyclization for Planar Chirality

To enforce planar chirality, the terphenyl-ferrocene derivative undergoes macrocyclization using a tethering chain. Computational studies (DFT at M06/6-31G(d,p)) indicate that a cyanophosphine linker minimizes ring strain while maintaining configurational stability. The cyclization reaction proceeds via:

  • Reagent : Bis(diisopropylamino)cyanoethoxyphosphine (8a)
  • Activator : 1H-Tetrazole (4 equiv)
  • Solvent : Dichloromethane (DCM)
  • Yield : 60–75%.

Final Phosphonic Acid Formation

The phosphate ester is hydrolyzed to the free phosphonic acid using aqueous HCl (6M) under reflux. Critical parameters include:

  • Temperature : 90–100°C
  • Reaction Time : 6–8 hours
  • Yield : 80–85%.

Purification and Characterization

Chromatographic Separation

Racemic mixtures are resolved via semipreparative chiral HPLC using a CHIRALPAK® ID column (hexane/isopropanol, 90:10).

Spectroscopic Validation

  • $$^{31}\text{P NMR}$$ : Two distinct peaks at δ 18.2 and 19.5 ppm confirm the presence of two inequivalent phosphonic acid groups.
  • HR-MS (ESI) : Observed $$ m/z = 434.3 \, (\text{[M+H]}^+) $$, matching the theoretical molecular weight.

Synthetic Challenges and Optimizations

Challenge Solution Reference
Low macrocyclization yield Use of cyanophosphine linkers
Racemization during synthesis Chiral HPLC separation
Phosphorylation inefficiency Tetrazole-activated phosphoramidites

化学反応の分析

Inhibition of Farnesyl Pyrophosphate Synthase (FDPS)

This compound inhibits FDPS, a critical enzyme in the mevalonate pathway, through competitive binding at the isopentenyl pyrophosphate (IPP) binding site . The reaction involves:

  • Chelation of Mg²⁺ ions via its phosphonic acid groups, disrupting FDPS's catalytic activity.

  • Steric hindrance from the terphenyl moiety, preventing substrate binding (farnesyl pyrophosphate synthesis) .

Kinetic Parameters

ParameterValueSource
IC₅₀ (FDPS inhibition)0.12 ± 0.03 µM
Binding affinity (Kd)8.9 nM

Oxidation Reactions

The hydroxyl group undergoes oxidation under acidic conditions to form a keto-phosphonate derivative (Fig. 1A). Key conditions and outcomes:

Oxidizing AgentSolventTemperatureProduct Yield
H₂O₂DMSO/H₂O60°C78%
KMnO₄Acetic acidRT62%

Product : (1-Oxo-1-phosphono-2-[1,1';3',1'']terphenyl-3-yl-ethyl)-phosphonic acid .

Reduction Reactions

The phosphonic acid groups participate in hydrogen bonding with catalytic residues in enzymes, but chemical reduction of the terphenyl core is limited due to aromatic stability. Selective reductions require:

  • Catalytic hydrogenation (Pd/C, H₂) at high pressures (5 atm) to partially saturate terphenyl rings .

Reduction Outcomes

ConditionsProduct StructureConversion
5 atm H₂, 12 hrsPartially saturated terphenyl core45%

Phosphonate Group Reactivity

The phosphonic acid groups undergo nucleophilic substitution with alcohols or amines under Mitsunobu conditions:

ReagentProduct TypeYield
Ethanol/PPh₃/DIADEthyl phosphonate ester83%
BenzylaminePhosphonamidate derivative67%

Note : Substitutions retain FDPS inhibitory activity but reduce solubility .

Binding Mode with FDPS

Crystallographic data (PDB: 4H1E) reveals:

  • Hydrogen bonds between phosphonate oxygens and Thr-201, Lys-200.

  • π-π stacking between terphenyl and Phe-96 (Table 3) .

Key Binding Interactions

Enzyme ResidueInteraction TypeDistance (Å)
Thr-201H-bond2.1
Phe-96π-π stacking3.8
Mg²⁺Chelation2.3

Hydrolytic Degradation

The compound is stable in neutral aqueous solutions but degrades under alkaline conditions (pH > 10):

ConditionHalf-LifeMajor Degradant
pH 7.4, 25°C>30 daysNone
pH 12, 25°C4 hrsPhosphate ions

Halogenation

Electrophilic aromatic substitution introduces halogens at the meta position of the terphenyl ring:

Halogenation ReagentPositionYield
Cl₂ (FeCl₃ catalyst)C-3'58%
Br₂ (AlBr₃ catalyst)C-3'51%

Application : Halogenated derivatives show enhanced blood-brain barrier penetration .

Comparative Reactivity with Analogues

A comparison with BPH-628 (a structural analogue) highlights differences in FDPS inhibition:

CompoundIC₅₀ (FDPS)Water Solubility (mg/mL)
DB074090.12 µM1.4
BPH-6280.09 µM0.8

科学的研究の応用

Anticancer Activity

Research indicates that (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid exhibits potential anticancer properties by inhibiting key enzymes involved in cell proliferation. One notable target is Farnesyl pyrophosphate synthase, which plays a crucial role in isoprenoid biosynthesis. Inhibition of this enzyme can disrupt cancer cell growth and proliferation pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains by inhibiting the activity of Ditrans, polycis-undecaprenyl-diphosphate synthase, an enzyme critical for bacterial cell wall synthesis . This mechanism suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Its interactions with enzymes involved in metabolic pathways can provide insights into disease mechanisms and therapeutic targets .

Enzyme Function Inhibition Type Target Organism
Farnesyl pyrophosphate synthaseIsoprenoid biosynthesisCompetitive inhibitorHumans
Ditrans, polycis-undecaprenyl-diphosphate synthaseBacterial cell wall synthesisNon-competitive inhibitorEscherichia coli

Development of Functional Materials

Due to its phosphonic acid groups, this compound can be utilized in the synthesis of functional materials, including coatings and polymers that require specific surface properties. The phosphonic acid moieties facilitate strong adhesion to various substrates, making it suitable for applications in electronics and nanotechnology .

Study 1: Anticancer Efficacy

A study conducted on the effects of (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead compound for developing novel anticancer therapies .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

作用機序

類似の化合物との比較

This compoundは、ビスホスホネートとして知られる化合物のクラスに属しており、2つのホスホン酸基の存在が特徴です。同様の化合物には以下が含まれます。

これらの化合物と比較して、this compoundは、その特定の分子構造とその標的酵素との特定の相互作用においてユニークです.

類似化合物との比較

Core Backbone and Substituents

  • Compound A : Features a terphenyl group at the 3-position of the ethane-1,1-diyl backbone, two phosphonic acid groups (-PO₃H₂), and a hydroxyl (-OH) group .
  • Etidronic Acid : A simpler bisphosphonate with the formula C₂H₈O₇P₂ , lacking aromatic substituents. Its structure includes a central hydroxyl group flanked by two phosphonic acid groups .
  • [1-Hydroxy-1-Phosphono-2-[1,1';4',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid (CID55353): A structural isomer of Compound A, differing in the terphenyl substitution pattern ([1,1';4',1''] vs. [1,1';3',1'']) .

Key Structural Differences :

Compound Backbone Substituent Pattern Molecular Weight (g/mol)
Compound A Ethane-1,1-diyl [1,1';3',1'']terphenyl 434.08
CID55353 Ethane-1,1-diyl [1,1';4',1'']terphenyl 434.08
Etidronic Acid Ethane-1,1-diyl No aromatic substituents 206.03

Functional Group Interactions

  • Hydrogen Bonding : Compound A’s hydroxyl and phosphonic acid groups enable extensive hydrogen bonding, similar to Etidronic acid. However, the terphenyl group may disrupt crystal packing compared to smaller analogs .
  • Metal Binding : Phosphonic acids bind metal oxides (e.g., Al₂O₃) via P-OH groups. The terphenyl substituent in Compound A could reduce binding efficiency due to steric hindrance but enhance stability post-adsorption .

Physicochemical Properties

Property Compound A Etidronic Acid Phenylphosphonic Acid
Water Solubility Low (bulky aryl) High Moderate
Melting Point >250°C (est.) 200–210°C 158–160°C
LogP (Lipophilicity) ~3.5 (est.) -0.5 1.2

Notes:

  • Compound A’s terphenyl group increases hydrophobicity, reducing solubility but enhancing membrane permeability in biological systems .
  • Etidronic acid’s high solubility makes it suitable for intravenous administration in bone disorders .

生物活性

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid, also known by its DrugBank accession number DB07409, is a compound belonging to the class of p-terphenyls. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid is C20H20O7P2C_{20}H_{20}O_{7}P_{2}, with an average molecular weight of approximately 434.316 g/mol. The compound's structure features a phosphonic acid group that is critical for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC20H20O7P2C_{20}H_{20}O_{7}P_{2}
Average Molecular Weight434.316 g/mol
IUPAC Name(1-hydroxy-2-{4'-phenyl-[1,1'-biphenyl]-3-yl}-1-phosphonoethyl)phosphonic acid
SMILESOC(CC1=CC=CC(=C1)C1=CC=C(C=C1)C1=CC=CC=C1)(P(O)(O)=O)P(O)(O)=O

The primary biological activity attributed to (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid involves its role as an inhibitor of key enzymes in the isoprenoid biosynthesis pathway. Specifically, it inhibits farnesyl diphosphate synthase (FDPS), which catalyzes the formation of farnesyl diphosphate (FPP). FPP is a crucial precursor for various metabolites including sterols and dolichols, which are essential for cellular functions.

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Inhibition of Farnesyl Diphosphate Synthase: The inhibition of FDPS disrupts the synthesis of vital isoprenoids.
  • Toxicity Profile: The compound has been assessed for acute toxicity in rats with an LD50 value indicating moderate toxicity levels.
  • Carcinogenicity: Classified as non-carcinogenic based on available data.

Study 1: Inhibition of Isoprenoid Biosynthesis

A study published in Journal of Medicinal Chemistry evaluated the effects of various phosphonic acids on FDPS activity. The results indicated that (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, demonstrating its potential as a therapeutic agent in conditions where isoprenoid synthesis is dysregulated.

Study 2: In Vivo Toxicity Assessment

A toxicity assessment was conducted using a rat model to evaluate the acute effects of the compound. The study found that while the compound exhibited some degree of toxicity, it was not lethal at doses commonly used in therapeutic settings. This suggests that while caution is warranted, therapeutic applications may still be viable.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits FDPS, affecting isoprenoid biosynthesis
ToxicityModerate acute toxicity; LD50 values indicate safety margins
CarcinogenicityNon-carcinogenic based on existing data

Q & A

Advanced Research Question

  • Docking studies : The terphenyl group fits into hydrophobic pockets of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with phosphonic acids mimicking phosphate groups .
  • MD simulations : Reveal water-mediated hydrogen bonds between phosphonic groups and catalytic residues (e.g., Cys152 in GAPDH) .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays .

How can regioselective functionalization of the terphenyl group be achieved?

Advanced Research Question

  • Suzuki-Miyaura coupling : Introduce substituents (e.g., -CN, -OCH₃) at the 3' or 4' positions using aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst for cross-coupling .
  • Protection/deprotection : Temporarily block phosphonic acids with trimethylsilyl groups to avoid side reactions during terphenyl modification .

Example : 4'-Cyano derivatives (e.g., Compound 12c) are synthesized in 25% yield, with regioselectivity confirmed via NOESY .

What analytical methods quantify trace amounts in complex matrices?

Advanced Research Question

  • HPLC-ICP-MS : Phosphorus-specific detection (LOD = 0.1 ppb) avoids matrix interference .
  • Post-column derivatization : Fluorescent tagging with dansyl chloride enhances sensitivity in biological samples .

Validation : Spike-and-recovery experiments in serum show 92–98% recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BPH-608
Reactant of Route 2
BPH-608

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。